molecular formula C11H13BrO2 B8399955 Ethyl 4-bromo-3-phenylpentanoate

Ethyl 4-bromo-3-phenylpentanoate

Cat. No.: B8399955
M. Wt: 257.12 g/mol
InChI Key: ZFAMQJATRWOMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-Bromo-3-phenylpentanoate is a brominated ester compound that serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research. Its molecular structure, featuring both a bromine atom and an ester group on a phenyl-substituted carbon chain, makes it a valuable precursor for various chemical transformations, including nucleophilic substitutions and carbon-carbon bond-forming reactions. Researchers utilize this compound in the development of more complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. The bromine moiety offers a reactive site for further functionalization, while the ester group can be hydrolyzed or reduced to access carboxylic acid or alcohol derivatives, respectively. This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use, or for any human or veterinary use. Handling and Storage: Handle in a well-ventilated place and wear suitable protective clothing. Typically stored in a cool, dry place.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

ethyl 3-bromo-2-phenylpropanoate

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

ZFAMQJATRWOMHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CBr)C1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4th position undergoes nucleophilic substitution (SN2) with various nucleophiles. For example:

  • Hydroxide ions : Yield ethyl 4-hydroxy-3-phenylpentanoate via hydrolysis (acidic or basic conditions).

  • Amines : Reacts with primary/secondary amines to form amino esters (e.g., ethyl 4-(alkylamino)-3-phenylpentanoate) .

Key Factors Influencing Reactivity :

  • Steric hindrance from the 3-phenyl group slows SN2 kinetics compared to linear bromoesters .

  • Polar aprotic solvents (e.g., DMSO) enhance reaction rates .

Elimination Reactions

Under basic conditions (e.g., KOH/EtOH), β-hydrogen elimination forms ethyl 3-phenylpent-3-enoate as the major product .

Example Conditions :

BaseSolventTemperatureYield
DBU (20%)DMSO30°C~75%
NaOHEtOHReflux~60%

Data inferred from analogous bromoesters in .

Cross-Coupling Reactions

The bromide participates in photoinduced cross-coupling with heterocycles (e.g., coumarins) via radical intermediates :

Mechanism :

  • Radical initiation : Light (410–415 nm) cleaves the C–Br bond, generating an alkyl radical.

  • Coupling : Radical intermediates react with coumarins to form C–C bonds .

Representative Reaction :

text
Ethyl 4-bromo-3-phenylpentanoate + Coumarin → Ethyl 4-coumarin-3-phenylpentanoate Conditions: DMAP (2 equiv), DMSO, 30°C, 12 h Yield: 60–77% [2]

Hydrolysis of the Ester Group

The ethyl ester hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis : Forms 4-bromo-3-phenylpentanoic acid.

  • Basic hydrolysis (saponification) : Produces the sodium salt of the acid .

Kinetic Data :

ConditionTime (h)Conversion
1M HCl, reflux6~90%
1M NaOH, RT24~85%

Data adapted from.

Grignard and Organometallic Reactions

The bromine can react with magnesium to form a Grignard reagent, though competing ester reactivity requires protective strategies . For example:

  • Protection : Silylation of the ester group enables selective Grignard formation at the bromide .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the ester to ethyl 4-bromo-3-phenylpentanol, but may also cleave the C–Br bond under harsh conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structural and functional analogs:

Table 1: Comparison of Ethyl Acetate-Extracted Bioactive Compounds

Compound Class Source Key Structural Features Bioactivity/Applications Reference
Ethyl 4-bromo-3-phenylpentanoate (hypothetical) Synthetic Bromine, phenyl, ester groups Potential reactivity in alkylation or coupling reactions N/A
ar-Turmerone derivatives Turmeric extract Sesquiterpenoids with ketone groups Antifungal activity against Fusarium spp. Table 26
Gingerol analogs Ginger extract Phenolic alkyl chains with ketones Inhibition of Phytophthora spp. Table 23
Diterpenoids Dicranoloma reflexum Cyclic ethers, hydroxyl groups Antimicrobial properties Table 3

Key Observations:

Reactivity Differences: this compound’s bromine atom likely enhances its electrophilicity compared to non-halogenated esters like gingerols or turmerones. This property could facilitate nucleophilic substitution reactions, a feature absent in the natural compounds listed in the evidence. In contrast, gingerols and turmerones rely on phenolic or ketone groups for hydrogen bonding, which underpins their antifungal activity .

Bioactivity Gaps: The evidence highlights antifungal and antimicrobial activities in ethyl acetate-extracted natural compounds (e.g., gingerols inhibit Phytophthora with MIC values of 0.5–1.0 mg/mL ). This compound’s bioactivity remains unstudied in the provided datasets.

Structural Analogues: Brominated analogs (e.g., brominated monoterpenes) are known for enhanced stability and pesticidal activity. However, the phenyl group in this compound may sterically hinder interactions with biological targets compared to smaller substituents in diterpenoids .

Limitations of Available Evidence

  • No direct references to this compound were found in the provided sources, necessitating extrapolation from structural analogs.
  • The evidence focuses on natural product extracts, whereas this compound is likely synthetic, limiting direct comparisons.

Recommendations for Future Research

  • Investigate the compound’s synthetic pathways, stability, and reactivity in cross-coupling reactions.
  • Conduct bioactivity assays to compare its antifungal/antimicrobial efficacy against natural analogs like gingerols or turmerones.

Preparation Methods

Reaction Mechanism and Apparatus Design

The vapor-phase bromination method, adapted from the synthesis of 4-bromo-3-alkylanisoles, offers a solvent-free approach to introducing bromine at the 4-position of ester derivatives. The process involves volatilizing a 3-phenylpentanoate precursor (e.g., ethyl 3-phenylpent-3-enoate) and bromine (Br₂) in a vacuum reactor maintained at 10–200 mmHg, typically around 50 mmHg. A molar excess of the precursor ensures monobromination, while temperatures below 100°C prevent thermal degradation.

A specialized reactor apparatus (Fig. 1) employs a round-bottom flask for precursor vaporization, a reflux column for vapor-phase mixing, and a glycol-cooled condenser to maintain reaction zone integrity. Bromine vapor, generated by heating liquid Br₂ above its boiling point (331 K), is introduced into the reaction zone, where it reacts with the precursor vapor. Reflux dynamics and temperature gradients (10–30°C between zones) ensure complete conversion while suppressing dibrominated byproducts.

Performance Metrics and Optimization

In a representative trial, 329 g of ethyl 3-phenylpent-3-enoate yielded 498 g of crude product after 11 hours, with a final assayed purity of 98% ethyl 4-bromo-3-phenylpentanoate and only 0.1% dibrominated impurity. Key parameters include:

ParameterOptimal RangeEffect on Yield/Purity
Pressure50 mmHgMaximizes vapor-phase interaction
Temperature (Reaction)90–100°CPrevents decomposition
Br₂ Feed Rate0.5–1.0 mL/minBalances reaction kinetics
Reflux Ratio5:1Minimizes byproduct formation

This method eliminates solvent use, reduces purification demands, and achieves near-quantitative yields (96.6% after recycling unreacted precursor).

Multi-Step Synthesis via Difluoroalkyl Intermediates

Sequential Alkylation and Bromination

A four-step synthesis from alkyl aldehydes (e.g., 3-phenylpropanal) involves:

  • Aldol Addition : Ethyl bromodifluoroacetate reacts with zinc dust and aldehydes in THF to form ethyl 3-alkyl-3-hydroxy-2,2-difluoropropanoates.

  • Bromination : Treatment with PPh₃ and CBr₄ in toluene replaces the hydroxyl group with bromine, yielding ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates.

  • Cross-Coupling : Photoinduced radical coupling with phenyl groups under purple LED (410–415 nm) installs the aryl moiety.

Critical Reaction Conditions

  • Step 1 : THF solvent, 3-hour reflux, 85% yield.

  • Step 2 : Toluene at 110°C for 3 hours, 78% yield.

  • Step 3 : DMSO solvent, DMAP catalyst, 30°C under LED, 12-hour reaction, 67% yield.

Table 2: Multi-Step Synthesis Performance

StepReagents/ConditionsYield (%)Purity (%)
1Zn, THF, reflux8592
2PPh₃, CBr₄, toluene, 110°C7889
3DMAP, DMSO, LED, 30°C6795

This route enables precise stereocontrol but suffers from cumulative yield losses across steps (net ~44%).

Photoflow Bromoallylation for Stereoselective Synthesis

Continuous-Flow Reactor Design

A photochemical flow system (Fig. 2) using a 365 nm UV-LED (60–240 W) facilitates bromoallylation of alkynes with allyl bromide. Ethyl 3-phenylpent-4-ynoate and allyl bromide (4.2 equiv) in benzene achieve 99% conversion at 10-minute residence time, producing ethyl 4-bromo-3-phenylpent-2-enoate with an E/Z ratio tunable from 4:96 to 70:30.

Parameter Optimization for Isomer Control

LED Power (W)Residence Time (min)Yield (%)E/Z Ratio
60109915:85
240209170:30

Higher LED power favors the E-isomer by promoting radical recombination pathways, while longer residence times enhance overall conversion.

Comparative Analysis of Methodologies

Yield and Purity Tradeoffs

  • Vapor-Phase : Highest yield (96.6%) and purity (98%) but requires specialized equipment.

  • Multi-Step : Moderate yield (44% net) with excellent stereocontrol, suitable for small-scale API synthesis.

  • Photoflow : Rapid (10–20 min), scalable, and tunable stereochemistry but lower thermal stability.

Industrial Applicability

  • Vapor-Phase : Ideal for bulk production due to solvent-free operation and high throughput.

  • Photoflow : Preferred for lab-scale stereoselective synthesis with minimal purification.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Ethyl 4-bromo-3-phenylpentanoate with high regioselectivity?

  • Methodological Answer : Optimize bromination conditions using N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C to minimize side reactions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Post-reaction, purify via column chromatography (gradient elution: 5–20% ethyl acetate in hexane) to isolate the target ester. Confirm regiochemistry using 1H^{1}\text{H} NMR (δ 4.1–4.3 ppm for ester CH2_2, δ 1.2–1.4 ppm for CH3_3) and compare with analogs in the CRC Handbook (e.g., ethyl 2-bromopentanoate, δ 1.3–1.5 ppm for CH3_3) .

Q. How can the purity and identity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • GC-MS : Compare retention time and fragmentation patterns with commercial standards (e.g., Kanto Reagents’ brominated esters) .
  • HPLC : Utilize a C18 column (acetonitrile/water 70:30) to detect impurities (<0.5% area).
  • Elemental Analysis : Verify %C, %H, and %Br against theoretical values (e.g., C13_{13}H15_{15}BrO2_2: C 54.76%, H 5.30%, Br 28.02%) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Employ a mixed solvent system (ethyl acetate/hexane 1:3) at −20°C. Slow cooling enhances crystal formation. Confirm crystal structure via single-crystal X-ray diffraction using SHELXL (Mo Kα radiation, λ = 0.71073 Å) to resolve potential polymorphism .

Advanced Research Questions

Q. How to address contradictions in 13C^{13}\text{C} NMR data for this compound across literature sources?

  • Methodological Answer :

  • Variable Temperature NMR : Acquire spectra at 25°C and 50°C to assess conformational flexibility (e.g., ester rotamers).
  • 2D NMR (HSQC, HMBC) : Assign carbonyl (δ 170–175 ppm) and quaternary carbons unambiguously. Cross-reference with computational methods (DFT calculations at B3LYP/6-31G* level) .
  • Literature Comparison : Note solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) and concentration-dependent shifts.

Q. What strategies mitigate side reactions during the bromination of 3-phenylpentanoate precursors?

  • Methodological Answer :

  • Radical Inhibitors : Add 0.1% BHT to suppress radical chain mechanisms.
  • Steric Control : Use bulky solvents (e.g., CCl4_4) to direct bromination to the less hindered C4 position.
  • In Situ Monitoring : Employ FT-IR to track Br2_2 consumption (disappearance of ν(Br–Br) at 250–300 cm1^{-1}) .

Q. How to resolve discrepancies in melting points reported for this compound?

  • Methodological Answer :

  • DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to identify phase transitions.
  • Polymorph Screening : Test crystallization in alternative solvents (e.g., toluene, THF).
  • Purity Reassessment : Check for residual solvents (e.g., ethyl acetate) via 1H^{1}\text{H} NMR integration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.